

(4-Amino-3-bromophenyl)acetic acid CAS number

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Compound of Interest

Compound Name: (4-Amino-3-bromophenyl)acetic acid

Cat. No.: B1287733

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An In-Depth Technical Guide to **(4-Amino-3-bromophenyl)acetic acid** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **(4-Amino-3-bromophenyl)acetic acid**. It moves beyond basic data to provide actionable insights into its synthesis, applications, and analytical validation, grounded in established scientific principles.

Core Compound Identification

- Chemical Name: **(4-Amino-3-bromophenyl)acetic acid**
- CAS Number: 66955-75-7[1][2][3]
- Molecular Formula: $C_8H_8BrNO_2$ [1][3]
- Molecular Weight: 230.06 g/mol [3]

Physicochemical and Structural Characteristics

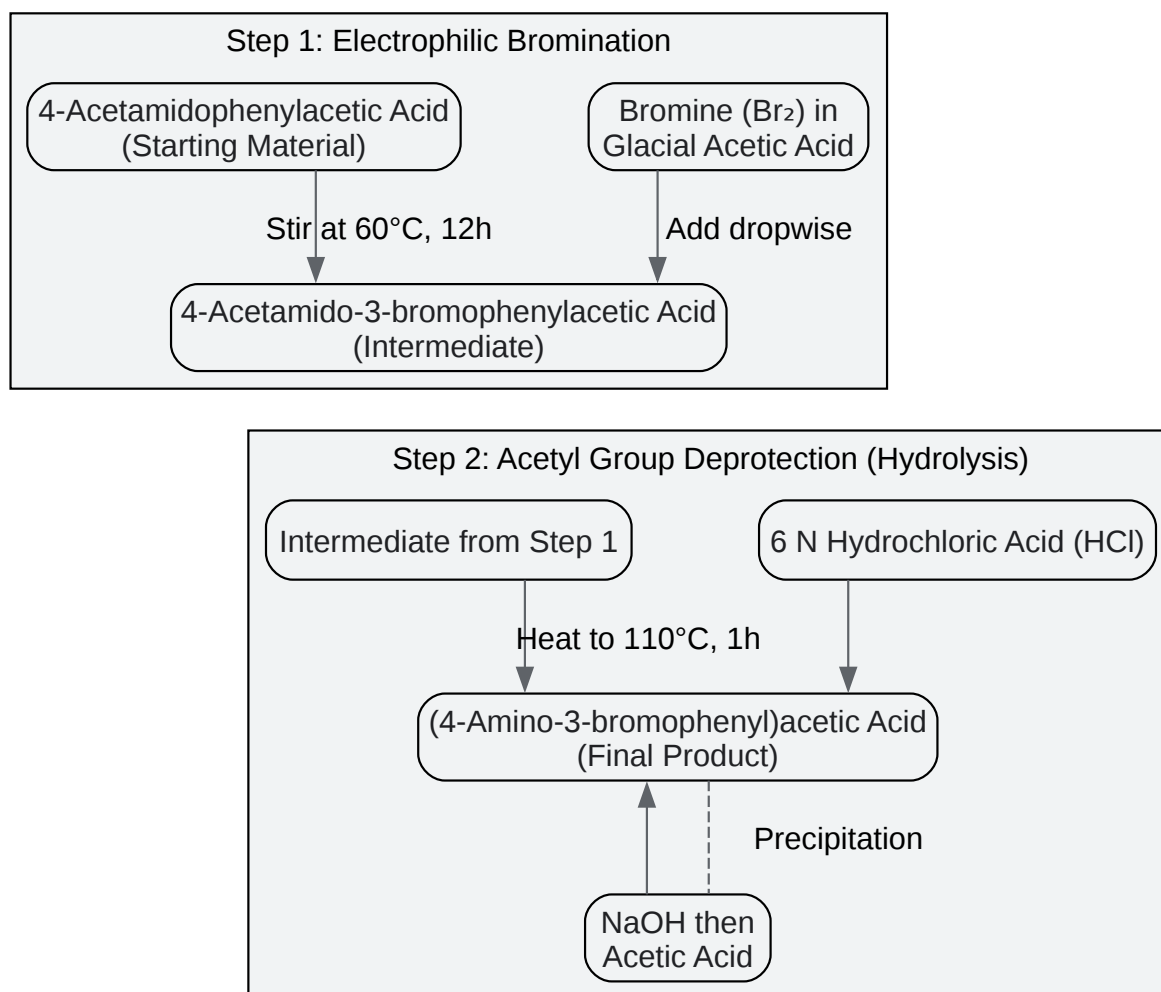
(4-Amino-3-bromophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of the amino ($-NH_2$), bromo ($-Br$), and acetic acid ($-CH_2COOH$) functional groups on the benzene ring makes it a versatile intermediate for further chemical modifications.

Property	Value	Source(s)
CAS Number	66955-75-7	[1][2][3]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1][3]
Molecular Weight	230.06 g/mol	[3]
Appearance	White to light yellow solid/powder	[4][5]
Melting Point	139°C to 140°C	[6]
SMILES	O=C(O)CC1=CC=C(N)C(Br)=C1	[1]
IUPAC Name	2-(4-amino-3-bromophenyl)acetic acid	N/A

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of **(4-Amino-3-bromophenyl)acetic acid** is efficiently achieved through a two-step process starting from 4-acetamidophenylacetic acid. This method ensures high purity and yield.

Diagram of the Synthetic Workflow



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Caption: Two-step synthesis of **(4-Amino-3-bromophenyl)acetic acid**.

Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid (Intermediate)

This initial step involves the electrophilic aromatic substitution of bromine onto the activated benzene ring. The acetamido group directs the bromine to the ortho position.

- Rationale: The acetamido group is an activating, ortho-para director. Since the para position is blocked, bromination occurs at one of the ortho positions (position 3). Glacial acetic acid serves as the solvent.
- Protocol:
 - Suspend 100 g (0.52 mole) of 4-acetamidophenylacetic acid in 1 liter of glacial acetic acid. [7]
 - With stirring, add 102.2 g (0.64 mole) of bromine dropwise at room temperature. The mixture may transiently form a clear solution during the addition. [7]
 - Heat the reaction mixture to 60°C for 12 hours. [7]
 - After cooling to room temperature, dilute the mixture with 2 liters of water.
 - Perform three extractions with diethyl ether.
 - Wash the combined organic phases with a sodium hydrogen sulfite solution to quench any remaining bromine, followed by a water wash.
 - Dry the organic phase and concentrate it to dryness.
 - Recrystallize the resulting residue from acetonitrile to yield the purified intermediate. [7]
- Expected Yield: Approximately 78 g (55.3% of theory) with a melting point of 157-159°C. [7]

Step 2: Hydrolysis to (4-Amino-3-bromophenyl)acetic acid (Final Product)

This step involves the acid-catalyzed hydrolysis of the acetamido group to reveal the primary amine.

- Rationale: The amide bond of the acetamido group is stable under neutral conditions but can be cleaved by heating in strong acid (or base). The subsequent pH adjustments are critical for isolating the final product, which is amphoteric.
- Protocol:

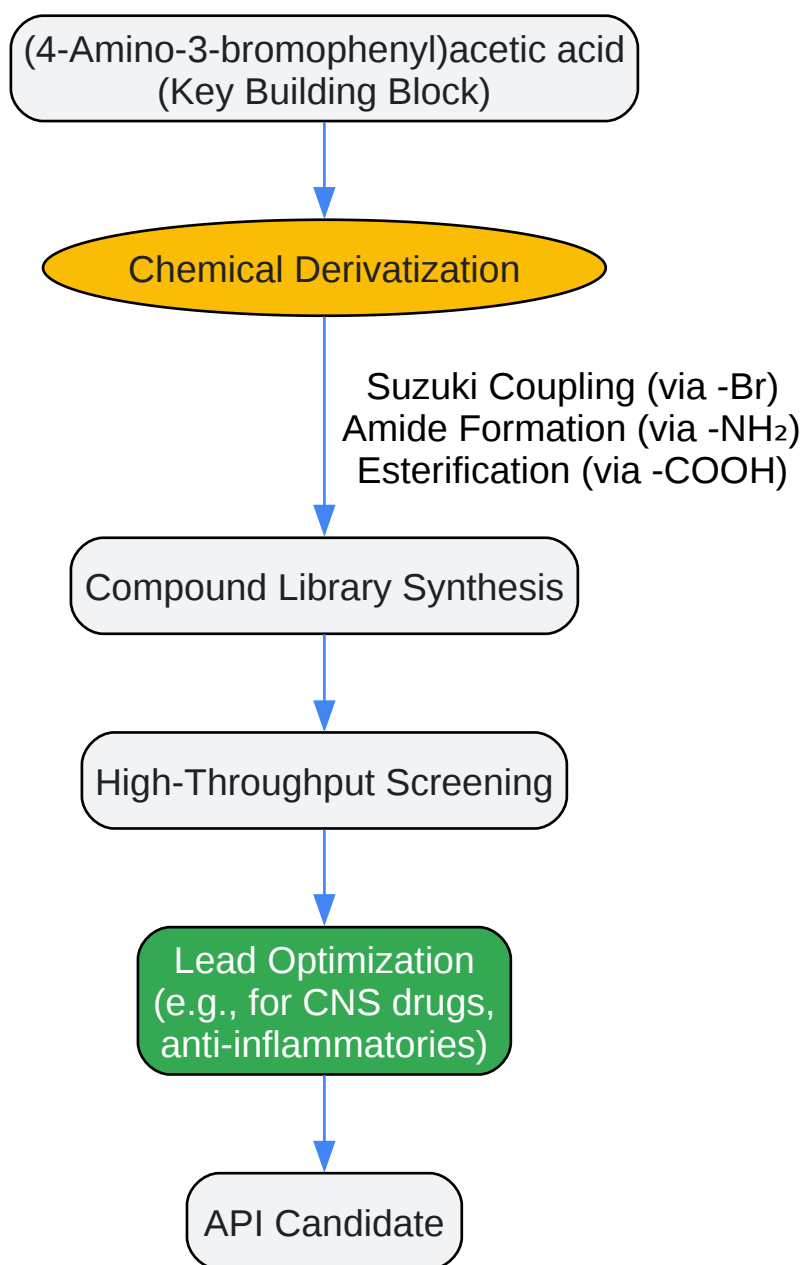
- Heat 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.[6]
- Maintain the solution at 110°C for one hour to ensure complete hydrolysis.[6]
- Cool the reaction mixture.
- Render the solution alkaline by carefully adding a sodium hydroxide solution. This deprotonates the ammonium and carboxylic acid groups.
- Acidify the solution with glacial acetic acid. This protonates the amino group to a lesser extent than the carboxylate, causing the neutral zwitterionic product to precipitate out of the solution.[6]
- Filter the flocculent precipitate using suction, wash it with water, and dry thoroughly.
- Expected Yield: Approximately 23.5 g (91.4% of theory) with a melting point of 139-140°C.[6]

Applications in Pharmaceutical Research & Drug Development

The structural motifs within **(4-Amino-3-bromophenyl)acetic acid** make it a valuable building block for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).

- Expertise & Causality: The utility of this compound stems from its trifunctional nature. The carboxylic acid allows for the formation of esters and amides. The amino group is a key site for building out molecular complexity. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity, or it can be retained in the final API to modulate lipophilicity and metabolic stability. Related bromophenyl compounds are integral to the synthesis of anti-inflammatory agents and drugs targeting the central nervous system.[8][9][10] The amino acid backbone, in particular, is a well-established scaffold for creating prodrugs to enhance bioavailability and target specific amino acid transporters in the body.[11]

Diagram: Role in the Drug Discovery Pipeline



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Caption: Logical flow from chemical intermediate to API candidate.

Analytical and Quality Control Protocol

Ensuring the purity and identity of **(4-Amino-3-bromophenyl)acetic acid** is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The following is a robust protocol adapted from methods for similar compounds.^[12]

Diagram: HPLC Analytical Workflow



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Caption: Standard workflow for HPLC-based quality control analysis.

- Methodology: Reverse-Phase HPLC
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: Deionized water with 0.1% Formic Acid. (Formic acid is MS-compatible; phosphoric acid can also be used for UV-only detection).^[12]
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient Elution:
 - 0-2 min: 10% B
 - 2-15 min: Linear gradient from 10% to 90% B
 - 15-17 min: Hold at 90% B
 - 17-18 min: Return to 10% B
 - 18-25 min: Re-equilibration at 10% B
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection: UV at 254 nm.

- Injection Volume: 10 μ L.
- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Mobile Phase A. Dilute as necessary to fall within the linear range of the detector.
- Self-Validation: The protocol's trustworthiness is established by running a system suitability test before sample analysis. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related isomers like 3- and 4-bromophenylacetic acid provide authoritative guidance.^{[5][13][14]}

- Primary Hazards:
 - Causes skin irritation.^[4]
 - Causes serious eye irritation.^[4]
 - May cause respiratory irritation.^[4]

Parameter	Guideline	Rationale
Personal Protective Equipment (PPE)	Nitrile gloves, safety goggles with side shields, lab coat.	To prevent skin and eye contact with the irritating powder.[4]
Handling	Use only in a well-ventilated area or chemical fume hood. Avoid generating dust.	To prevent inhalation of the respiratory irritant.[4] Wash hands thoroughly after handling.[4][14]
Storage	Store in a cool, dry, well-ventilated place. Keep the container tightly closed.	To maintain chemical stability and prevent absorption of moisture.[5][13]
Incompatible Materials	Strong oxidizing agents.	To avoid vigorous and potentially hazardous reactions.[5][13]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.	To flush out the irritant and minimize damage to the eye. [4][5]
First Aid (Skin)	Wash off with plenty of soap and water. Remove contaminated clothing.	To remove the irritant from the skin surface.[4][5]

Conclusion

(4-Amino-3-bromophenyl)acetic acid (CAS: 66955-75-7) is a high-value chemical intermediate with significant potential in pharmaceutical development. Its well-defined synthesis, versatile functional groups, and established role as a precursor to complex therapeutic agents make it a compound of interest for advanced research. Adherence to the detailed synthesis, analytical, and safety protocols outlined in this guide will enable researchers to utilize this compound effectively and safely in their discovery and development workflows.

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